molecular formula C23H38F3NO2 B2972982 3-({4-[2,4-Di(tert-pentyl)phenoxy]butyl}amino)-1,1,1-trifluoro-2-propanol CAS No. 477858-41-6

3-({4-[2,4-Di(tert-pentyl)phenoxy]butyl}amino)-1,1,1-trifluoro-2-propanol

Cat. No. B2972982
CAS RN: 477858-41-6
M. Wt: 417.557
InChI Key: NZYIKJKNVHYVNZ-UHFFFAOYSA-N
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Description

The compound “3-({4-[2,4-Di(tert-pentyl)phenoxy]butyl}amino)-1,1,1-trifluoro-2-propanol” is an organic molecule with several functional groups. It contains a phenoxy group (a phenol ether), an amino group, and a trifluoro-2-propanol group (an alcohol with three fluorine atoms attached to the adjacent carbon). The presence of these functional groups suggests that the compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and the tert-pentyl groups, which would introduce a lot of steric bulk. The presence of the trifluoro group would likely introduce a strong dipole moment .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. The phenoxy group could potentially undergo reactions typical of ethers, such as cleavage by strong acids. The amino group could potentially act as a nucleophile or base in a variety of reactions. The trifluoro-2-propanol group could potentially undergo reactions typical of alcohols, such as dehydration or oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. The presence of the trifluoro group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability properties .

Future Directions

The potential applications of this compound would likely depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

3-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butylamino]-1,1,1-trifluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38F3NO2/c1-7-21(3,4)17-11-12-19(18(15-17)22(5,6)8-2)29-14-10-9-13-27-16-20(28)23(24,25)26/h11-12,15,20,27-28H,7-10,13-14,16H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYIKJKNVHYVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCCCNCC(C(F)(F)F)O)C(C)(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({4-[2,4-Di(tert-pentyl)phenoxy]butyl}amino)-1,1,1-trifluoro-2-propanol

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